(S)-Ph-iQuinox
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Overview
Description
(S)-Ph-iQuinox is a chiral compound with significant potential in various scientific fields Its unique structure and properties make it a subject of interest in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ph-iQuinox typically involves a series of chemical reactions designed to introduce the desired chiral center and functional groups. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Resolution of Racemates: Separating the enantiomers of a racemic mixture through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves scalable processes such as:
Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.
Enzymatic Synthesis: Employing enzymes to catalyze specific reactions with high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ph-iQuinox undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form quinoxaline derivatives.
Reduction: Using reducing agents to convert quinoxaline to dihydroquinoxaline.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and acids are frequently used.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-Ph-iQuinox has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ph-iQuinox involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Dihydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline Derivatives: Various functionalized quinoxalines with different properties.
Uniqueness of (S)-Ph-iQuinox
This compound stands out due to its chiral nature, which imparts unique stereochemical properties. This chirality can lead to enhanced biological activity and selectivity compared to its achiral counterparts.
Properties
Molecular Formula |
C18H14N2O |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2 |
InChI Key |
LKMVAWVJSQQHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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